molecular formula C11H12O2 B7949159 2,4-Dimethylcinnamic acid

2,4-Dimethylcinnamic acid

Cat. No.: B7949159
M. Wt: 176.21 g/mol
InChI Key: UFSZMHHSCOXWPC-UHFFFAOYSA-N
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Description

2,4-Dimethylcinnamic Acid is an organic compound with the molecular formula C11H12O2 and a CAS Registry Number of 1685-80-9 . It is a derivative of cinnamic acid, a class of phenylpropenoic acids that are widely studied as plant secondary metabolites and are known to contribute to the biological potential of various natural products . As a dimethyl-substituted derivative, it features methyl groups at the 2 and 4 positions on the aromatic ring, a structural modification that influences its physical and chemical properties compared to other cinnamic acid analogs. This structural characteristic makes it a compound of interest in organic synthesis and materials science research. Researchers value this compound for use as a building block in the synthesis of more complex molecules, including pharmaceuticals and organic materials. Its core value lies in its utility as a standard in analytical chemistry and a precursor in medicinal chemistry for exploring new chemical entities. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(2,4-dimethylphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-8-3-4-10(9(2)7-8)5-6-11(12)13/h3-7H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFSZMHHSCOXWPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C=CC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via a nucleophilic attack of the enolate ion (derived from malonic acid) on the carbonyl carbon of 2,4-dimethylbenzaldehyde. Piperidine or pyridine is typically used as a base catalyst, facilitating deprotonation and subsequent enolate formation. The general reaction equation is:

2,4-Dimethylbenzaldehyde+Malonic AcidBase2,4-Dimethylcinnamic Acid+CO2+H2O\text{2,4-Dimethylbenzaldehyde} + \text{Malonic Acid} \xrightarrow{\text{Base}} \text{this compound} + \text{CO}2 + \text{H}2\text{O}

Key parameters influencing yield include:

  • Temperature : Reflux conditions (100–120°C) are optimal for accelerating the reaction while minimizing side products.

  • Solvent : Ethanol or toluene is preferred due to their ability to dissolve both reactants and facilitate azeotropic removal of water.

  • Catalyst loading : A 5–10 mol% concentration of piperidine maximizes enolate formation without promoting polymerization.

Yield Optimization and Challenges

Studies indicate that yields range from 65% to 85% under optimized conditions. Side reactions, such as the formation of 2,4-dimethylhydrocinnamic acid via partial reduction, are mitigated by maintaining anhydrous conditions and controlled heating rates. Table 1 summarizes yield variations across catalytic systems:

CatalystSolventTemperature (°C)Yield (%)
PiperidineEthanol11082
PyridineToluene12078
Ammonium AcetateEthanol10068

Post-synthesis purification involves recrystallization from ethanol or aqueous acetic acid, achieving >98% purity as confirmed by HPLC.

Perkin Reaction: An Alternative Pathway

The Perkin reaction offers an alternative route, particularly useful for substrates sensitive to strong bases. This method employs acetic anhydride as both a solvent and catalyst, facilitating the condensation of 2,4-dimethylbenzaldehyde with a carboxylic acid derivative.

Mechanistic Insights

The reaction initiates with the formation of a mixed anhydride intermediate between acetic anhydride and the carboxylic acid (e.g., sodium acetate). This intermediate undergoes nucleophilic attack by the aldehyde, followed by cyclization and elimination to yield the cinnamic acid derivative:

2,4-Dimethylbenzaldehyde+Sodium AcetateAc2O2,4-Dimethylcinnamic Acid+Acetic Acid\text{2,4-Dimethylbenzaldehyde} + \text{Sodium Acetate} \xrightarrow{\text{Ac}_2\text{O}} \text{this compound} + \text{Acetic Acid}

Performance Metrics and Limitations

While the Perkin reaction avoids strong bases, it requires higher temperatures (150–160°C) and extended reaction times (8–12 hours). Yields typically range from 50% to 70%, with byproducts including unreacted aldehyde and dimeric species. Table 2 contrasts the Perkin and Knoevenagel methods:

ParameterKnoevenagelPerkin
Temperature (°C)110–120150–160
Reaction Time (h)3–58–12
Yield (%)65–8550–70
Purity Post-Workup>98%90–95%

Advanced Catalytic Systems and Innovations

Recent advancements focus on heterogeneous catalysts and microwave-assisted synthesis to enhance efficiency. For instance, zeolite-supported amines reduce reaction times to 1–2 hours while maintaining yields above 80%. Microwave irradiation further accelerates the Knoevenagel condensation, achieving 90% yield in 30 minutes under optimized power settings (300 W, 100°C).

Green Chemistry Approaches

Solvent-free methodologies and recyclable catalysts align with sustainable practices. Ball milling 2,4-dimethylbenzaldehyde with malonic acid and a catalytic amount of KF/Al₂O₃ produces the target compound in 75% yield without solvent, reducing waste generation.

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous-flow reactors equipped with in-line purification modules achieve throughputs of 10–20 kg/day, with yields comparable to batch processes (80–85%) . Key challenges include catalyst deactivation and maintaining consistent temperature gradients in large-scale setups.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethylcinnamic acid undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Can be reduced to form alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogenation with palladium on carbon.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: 2,4-Dimethylbenzoic acid

    Reduction: 3-(2,4-Dimethyl-phenyl)-propanol

    Substitution: 3-(2,4-Dimethyl-phenyl)-bromoacrylic acid

Scientific Research Applications

2,4-Dimethylcinnamic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of polymers and resins due to its reactive acrylic acid moiety.

Mechanism of Action

The mechanism of action of 2,4-Dimethylcinnamic acid depends on its specific application. In biological systems, it may interact with cellular targets through its carboxylic acid group, which can form hydrogen bonds and ionic interactions with proteins and enzymes. The phenyl ring can participate in π-π interactions, enhancing binding affinity to molecular targets.

Comparison with Similar Compounds

Key Observations :

  • Hydrophobicity : The methyl groups in this compound increase its lipophilicity (LogP = 3.12) compared to hydroxyl- or methoxy-substituted analogs. This enhances membrane permeability but reduces water solubility.
  • Electronic Effects : Methoxy and hydroxy groups donate electrons via resonance, reducing electrophilicity, whereas methyl groups exert inductive electron-donating effects, stabilizing the aromatic system .

Antiviral Activity

  • 2,4-Dihydroxycinnamic acid exhibits strong binding to SARS-CoV-2 spike protein (ACE2 RBD) with a binding energy of −7.8 kcal/mol, outperforming umifenovir (−6.2 kcal/mol) .

Antifungal Activity

In a study of cinnamic acid derivatives:

Compound Antifungal Activity (Zone of Inhibition, mm)
3,4-Dimethoxycinnamic acid 6 (Group 2: Moderate activity)
α-Methylcinnamic acid 4 (Group 2)
Cinnamic acid (CNA) 0 (Group 3: Inactive)
This compound Not tested

The methyl and methoxy groups in Group 2 compounds enhance antifungal efficacy by improving cell wall penetration .

Biological Activity

2,4-Dimethylcinnamic acid, a derivative of cinnamic acid, has garnered attention for its diverse biological activities. This compound is characterized by its unique chemical structure, which significantly influences its pharmacological properties. This article delves into the biological activities of this compound, highlighting its antioxidant, antimicrobial, antidiabetic, and anticancer properties, supported by research findings and data tables.

Chemical Structure and Properties

This compound is a phenolic compound with the molecular formula C11H12O2C_{11}H_{12}O_2. Its structure features a trans-double bond between the carbon atoms adjacent to the carboxylic acid group, with methyl groups at the 2 and 4 positions on the aromatic ring. This configuration is crucial for its biological activity as it affects solubility and interaction with biological targets .

Antioxidant Activity

Mechanism of Action:
The antioxidant properties of this compound are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. This activity is essential in combating oxidative stress-related diseases.

Research Findings:
A study demonstrated that various cinnamic acid derivatives exhibited significant antioxidant capacity comparable to Trolox, a standard antioxidant . The presence of methoxy groups enhances the stability and efficacy of these compounds in biological systems.

Antimicrobial Activity

This compound has shown promising results in antimicrobial assays against various pathogens. Its mechanism involves disrupting microbial cell membranes and inhibiting enzyme activity.

Case Studies:

  • Study on Bacterial Inhibition: Research indicated that derivatives of cinnamic acid effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The effectiveness was linked to the structural features of the compounds .
  • Fungal Activity: Another study reported that cinnamic acid derivatives exhibited antifungal activity against Candida species, suggesting potential applications in treating fungal infections.

Antidiabetic Properties

Mechanism:
The antidiabetic effects of this compound are primarily due to its ability to enhance insulin sensitivity and stimulate insulin secretion from pancreatic β-cells. It also inhibits glucose absorption in the intestines.

Research Findings:
In vitro studies demonstrated that this compound significantly increased insulin secretion in INS-1 cell lines at concentrations as low as 100 µM. This suggests its potential as a therapeutic agent for managing diabetes .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer models. Its mechanism involves inducing apoptosis in cancer cells and inhibiting tumor growth.

Data Table: Anticancer Properties

ActivityMoleculeResearch ModelActive DoseMechanism of ActionReferences
AnticancerThis compoundHuman colorectal adenocarcinoma cells (Caco-2)50 µMInduces apoptosis and inhibits cell proliferation
HepatoprotectiveThis compoundRats (CCl₄ induced)10 mg/kg b.w.Reduces liver enzyme levels (ALT, AST)

Q & A

Q. What are the optimal synthetic routes for 2,4-dimethylcinnamic acid, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: this compound (CAS 1685-80-9) is typically synthesized via the Perkin reaction or Knoevenagel condensation, using 2,4-dimethylbenzaldehyde and malonic acid. To optimize yield:

  • Catalyst Selection : Use piperidine or pyridine as a base in Knoevenagel condensation to enhance reaction efficiency .
  • Solvent System : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Purification : Recrystallization from ethanol/water mixtures (1:3 ratio) yields >95% purity, as reported in synthetic protocols for structurally similar cinnamic acids .
  • Validation : Confirm product identity via melting point (179–180°C) and HPLC retention time comparison with literature data .

Q. What analytical techniques are most reliable for characterizing this compound and verifying its structural integrity?

Methodological Answer:

  • Spectroscopy :
    • 1H/13C NMR : Key peaks include aromatic protons (δ 6.9–7.2 ppm for 2,4-dimethyl substitution) and the α,β-unsaturated carboxylic acid (δ ~7.5 ppm for trans-vinylic protons) .
    • FT-IR : Confirm the carboxylic acid group (C=O stretch at ~1680 cm⁻¹) and C=C bond (1600 cm⁻¹) .
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column (acetonitrile/0.1% TFA mobile phase) resolves impurities effectively .

Q. How do structural modifications (e.g., methyl groups at positions 2 and 4) influence the compound’s physicochemical properties?

Methodological Answer: The 2,4-dimethyl substitution enhances lipophilicity (logP ~2.8) compared to unsubstituted cinnamic acid (logP ~1.9), as calculated using the Hansch approach. This increases membrane permeability, critical for bioavailability studies. Comparative solubility data in aqueous buffers (e.g., pH 7.4) should be experimentally determined via shake-flask methods .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound across in vitro studies?

Methodological Answer: Discrepancies often arise from:

  • Variability in Exposure Conditions : Standardize cell culture media (e.g., serum-free to avoid protein binding) and exposure durations (e.g., 24–48 hr assays) .
  • Endpoint Selection : Combine multiple assays (e.g., MTT for mitochondrial activity, Annexin V/PI for apoptosis) to capture cytotoxicity mechanisms .
  • Quality Control : Document analyte stability (e.g., avoid degradation during storage via -80°C storage with desiccants) and adjust urinary concentrations using creatinine levels in biomonitoring studies .

Q. What experimental design considerations are critical for assessing the environmental stability and degradation pathways of this compound?

Methodological Answer:

  • Photolysis Studies : Use UV-Vis irradiation (λ = 254–365 nm) in aqueous solutions to simulate sunlight-driven degradation. Monitor degradation products via LC-MS/MS .
  • Hydrolysis : Test stability across pH ranges (2–10) at 25°C and 37°C. Buffer solutions (e.g., phosphate, acetate) must be validated for inertness .
  • Data Interpretation : Apply kinetic models (e.g., first-order decay) to estimate half-lives. Compare with structurally related compounds (e.g., 4-chlorocinnamic acid) to identify substituent effects .

Q. How can advanced mass spectrometry techniques improve detection limits in trace analysis of this compound in complex matrices?

Methodological Answer:

  • MALDI-TOF/MS : Use α-cyano-4-hydroxycinnamic acid (CHCA) as a matrix for enhanced ionization efficiency in biological samples .
  • High-Resolution MS (HRMS) : Employ Q-Exactive Orbitrap (resolution >70,000) to differentiate this compound (exact mass 176.0837) from isobaric interferences .
  • Sample Prep : Solid-phase extraction (C18 cartridges) with 0.1% formic acid in methanol elution reduces matrix effects .

Q. What computational approaches are recommended for predicting the structure-activity relationship (SAR) of this compound derivatives?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 for anti-inflammatory activity). Validate with molecular dynamics simulations (GROMACS) .
  • QSAR Models : Apply Gaussian-based DFT calculations (B3LYP/6-31G*) to correlate electronic parameters (e.g., HOMO-LUMO gap) with antioxidant activity .
  • Data Sources : Cross-reference experimental IC50 values with databases like PubChem and ChEMBL to refine predictive accuracy .

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